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molecular formula C9H13NO B8460011 3-(Methoxymethyl)-4-methylaniline

3-(Methoxymethyl)-4-methylaniline

Cat. No. B8460011
M. Wt: 151.21 g/mol
InChI Key: VDFWYAJGVLMWNF-UHFFFAOYSA-N
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Patent
US04101582

Procedure details

Methyl-2-methyl-5-nitrobenzyl ether (11.5 g) was dissolved in 125 ml of absolute ethanol. To this was added a solution of sodium sulfide monohydrate (48.3 g) and sodium bicarbonate (16.7 g) in 75 ml of water. The resulting mixture was refluxed until tlc indicated all the starting material was gone. The mixture was then concentrated in vacuo to an oily solid. Methylene chloride was added and the mixture filtered. The methylene chloride layer was separated and dried. After removal of the drying agent, the solvent was concentrated in vacuo to give 9.3 g of a mobile orange liquid.
Name
Methyl-2-methyl-5-nitrobenzyl ether
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH:2]([O:13][CH:14](C)C1C=C([N+]([O-])=O)C=CC=1C)[C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[CH3:12].O.[S-2].[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(O)C.O>[CH3:14][O:13][CH2:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[CH3:12])[NH2:9] |f:1.2.3.4,5.6|

Inputs

Step One
Name
Methyl-2-methyl-5-nitrobenzyl ether
Quantity
11.5 g
Type
reactant
Smiles
CC(C1=C(C=CC(=C1)[N+](=O)[O-])C)OC(C1=C(C=CC(=C1)[N+](=O)[O-])C)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
48.3 g
Type
reactant
Smiles
O.[S-2].[Na+].[Na+]
Name
Quantity
16.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo to an oily solid
ADDITION
Type
ADDITION
Details
Methylene chloride was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCC=1C=C(N)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 184.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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